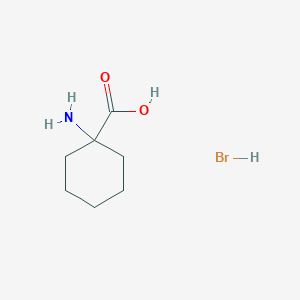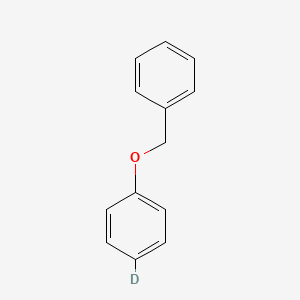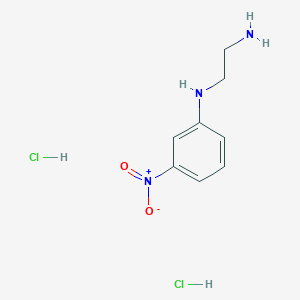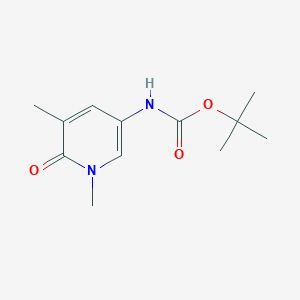
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine is an organic compound characterized by the presence of dichlorophenyl, iodo, and methyl groups attached to a pyridine ring
Méthodes De Préparation
The synthesis of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to reflux .
Analyse Des Réactions Chimiques
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the aromatic ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for the synthesis of this compound.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It may be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives could be explored for their therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, similar compounds like diclofenac inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain .
Comparaison Avec Des Composés Similaires
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be compared with other similar compounds such as:
2,6-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but differs in its functional groups and overall structure.
2,6-Dichlorophenyl isocyanate: Another compound with the dichlorophenyl group, used in different industrial applications.
Propriétés
Formule moléculaire |
C12H8Cl2IN |
|---|---|
Poids moléculaire |
364.01 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-3-iodo-5-methylpyridine |
InChI |
InChI=1S/C12H8Cl2IN/c1-7-5-10(15)12(16-6-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3 |
Clé InChI |
SFVFEVUHUOKMKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C2=C(C=CC=C2Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


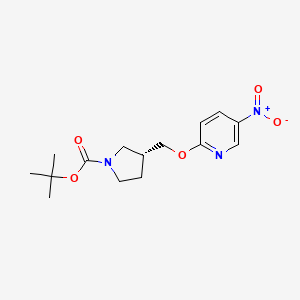
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
